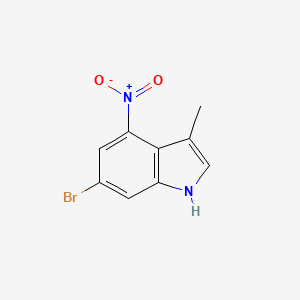

6-Bromo-3-methyl-4-nitro-1H-indole

Description

Contextualization of Polysubstituted Indoles in Complex Molecule Synthesis

Polysubstituted indoles, those bearing multiple functional groups, are crucial building blocks in the synthesis of complex natural products and pharmacologically active compounds. researchgate.netmdpi.com The strategic installation of various substituents allows for the fine-tuning of a molecule's properties and provides handles for further chemical transformations. The synthesis of these intricate structures often requires sophisticated and regioselective methodologies to control the placement of each functional group on the indole (B1671886) core. nih.govresearchgate.net

Rationale for Academic Investigation of 6-Bromo-3-methyl-4-nitro-1H-indole

The specific compound, this compound, presents a compelling case for academic investigation due to its unique structural features and potential for further chemical exploration.

The substitution pattern of this compound is noteworthy. The presence of an electron-donating methyl group at the C3 position and two electron-withdrawing groups, a bromo group at C6 and a nitro group at C4, creates a complex electronic environment within the molecule. This unique arrangement of substituents is expected to significantly influence the indole's reactivity towards various reagents. For instance, the electron-withdrawing nitro group at C4 can deactivate the benzene (B151609) ring towards electrophilic substitution, while the bromo group at C6 offers a site for cross-coupling reactions.

The study of this compound contributes to the broader understanding of fundamental heterocyclic chemistry. Investigating its synthesis and reactivity provides valuable insights into the interplay of electronic and steric effects in polysubstituted indole systems. This knowledge can be applied to the design and synthesis of other novel heterocyclic compounds with desired properties.

Historical Perspectives on Halogenated and Nitrated Indole Derivatives Research

The exploration of halogenated and nitrated indole derivatives has a rich history, driven by the discovery of their diverse biological activities. Halogenated indoles, particularly brominated derivatives, are frequently found in marine natural products and often exhibit enhanced biological potency. nih.gov The introduction of a halogen atom can significantly alter the lipophilicity and metabolic stability of a molecule. researchgate.net Similarly, nitrated indoles have been investigated for their unique chemical reactivity and as precursors for the synthesis of other functionalized indoles. nih.govorgsyn.org The development of methods for the selective halogenation and nitration of the indole nucleus has been a long-standing area of research in organic synthesis. nih.govnih.gov

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C9H7BrN2O2 |

| Synonyms | This compound; 1H-Indole, 6-bromo-3-methyl-4-nitro- |

| CAS Number | 374633-30-4 |

Table 1: Chemical Identification of this compound chemicalbook.com

Synthesis of this compound

A plausible synthetic route could start from a suitably substituted aniline (B41778) precursor. For instance, a substituted nitrophenylhydrazine (B1144169) could be reacted with a ketone in a Fischer indole synthesis, one of the most widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com Subsequent bromination and nitration steps, with careful control of regioselectivity, would be necessary to install the bromo and nitro groups at the desired positions on the indole ring. The order of these functionalization steps would be critical to the success of the synthesis.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene and pyrrole (B145914) rings, the methyl protons at C3, and the N-H proton. The chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo and nitro substituents. |

| ¹³C NMR | Resonances for each of the nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. Isotopic peaks characteristic of the presence of a bromine atom would also be observed. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the N-H bond, C-H bonds, C=C bonds of the aromatic rings, and the nitro group (NO2). |

Table 2: Expected Spectroscopic Data for Structural Elucidation

Reactivity and Potential Transformations

The unique substitution pattern of this compound suggests several avenues for further chemical transformations.

N-Alkylation/Arylation: The N-H proton of the indole can be deprotonated with a suitable base and reacted with various electrophiles to introduce substituents at the N1 position.

Cross-Coupling Reactions: The bromo group at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Reduction of the Nitro Group: The nitro group at the C4 position can be reduced to an amino group, which can then be further functionalized, opening up possibilities for the synthesis of a new range of derivatives.

Electrophilic Substitution: While the benzene ring is deactivated by the nitro group, further electrophilic substitution might be possible under forcing conditions, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

Research Applications and Future Directions

The compound this compound holds potential as a valuable intermediate in synthetic and medicinal chemistry. Its unique combination of functional groups allows for diverse chemical modifications, leading to the generation of libraries of novel indole derivatives. These derivatives could be screened for a wide range of biological activities, given the established pharmacological importance of the indole scaffold. chemijournal.combiosynth.com

Future research could focus on the development of efficient and scalable synthetic routes to this compound. A thorough investigation of its reactivity profile would further expand its utility as a building block in organic synthesis. The exploration of its potential as a precursor for the synthesis of complex natural products or novel therapeutic agents remains a promising area for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-5-4-11-7-2-6(10)3-8(9(5)7)12(13)14/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAKXJRQJGNPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646112 | |

| Record name | 6-Bromo-3-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-30-4 | |

| Record name | 6-Bromo-3-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Methyl 4 Nitro 1h Indole

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of 6-Bromo-3-methyl-4-nitro-1H-indole is critically dependent on the availability of appropriately substituted precursors. These precursors, typically substituted anilines or toluenes, provide the foundational framework upon which the indole (B1671886) ring is constructed.

Synthesis of Halogenated Aniline (B41778) Precursors

The introduction of a halogen, in this case, bromine, onto the aniline ring is a fundamental step. Halogenated anilines serve as versatile starting materials for various indole syntheses. General methods for the synthesis of halogenated anilines involve the direct electrophilic halogenation of aniline or its derivatives. However, to achieve the desired regioselectivity for a 6-bromo substitution pattern, it is often necessary to employ protecting groups or to start with a precursor where the substitution pattern is already established. For instance, starting with a commercially available bromo-substituted aniline and subsequently introducing other required functionalities is a common strategy.

Synthesis of Nitrated Toluene (B28343)/Aniline Precursors

The nitro group is a key substituent in the target molecule and is typically introduced via electrophilic nitration. The synthesis of nitrated toluene or aniline precursors is a well-established process. For example, the nitration of p-toluidine (B81030) with a mixture of concentrated nitric and sulfuric acids can yield nitrated derivatives. nih.gov The position of nitration is directed by the existing substituents on the aromatic ring. To obtain the specific 4-nitro substitution pattern relative to the eventual indole nitrogen, a carefully chosen starting material is essential. For instance, starting with a molecule that already contains a directing group can guide the nitro group to the desired position.

Indole Ring Formation Strategies for Functionalized Derivatives

With the necessary precursors in hand, the next critical phase is the construction of the indole ring itself. Several named reactions are cornerstones of indole synthesis, with the Fischer and Leimgruber-Batcho syntheses being particularly relevant for preparing functionalized derivatives.

Fischer Indole Synthesis Approaches and Modifications

The Fischer indole synthesis is a classic and widely used method for constructing the indole core. wikipedia.orgmdpi.comresearchgate.net The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.comyoutube.com

The general mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new carbon-carbon bond. wikipedia.orgmdpi.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgmdpi.com The choice of acid catalyst, which can be a Brønsted acid like HCl or H2SO4, or a Lewis acid like zinc chloride, is crucial for the reaction's success. wikipedia.orgmdpi.com

For the synthesis of this compound, a substituted phenylhydrazine, namely (4-bromo-2-nitrophenyl)hydrazine, would be reacted with acetone (B3395972). The resulting phenylhydrazone would then be subjected to acidic conditions to induce cyclization.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| (4-bromo-2-nitrophenyl)hydrazine | Acetone | Acid-catalyzed cyclization | This compound |

Modifications to the classical Fischer synthesis have been developed to improve yields and expand its scope. For instance, the use of microwave irradiation can accelerate the reaction, and palladium-catalyzed variations allow for the use of aryl bromides and hydrazones as starting materials. wikipedia.org

Leimgruber-Batcho Indole Synthesis and Optimized Protocols

The Leimgruber-Batcho indole synthesis offers a powerful and flexible alternative to the Fischer synthesis, particularly for the preparation of indoles from o-nitrotoluenes. wikipedia.orgclockss.orgyoutube.com This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative. wikipedia.org The o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form a β-amino-o-nitrostyrene. wikipedia.orgclockss.org

For the synthesis of this compound, the starting material would be 4-bromo-1-methyl-2-nitrobenzene. nih.gov This would be reacted with DMF-DMA and pyrrolidine to form the corresponding enamine. Subsequent reductive cyclization would then yield the target indole. nih.gov

| Starting Material | Reagents | Key Transformation | Product |

| 4-Bromo-1-methyl-2-nitrobenzene | 1. DMF-DMA, Pyrrolidine 2. Reducing agent (e.g., Raney Ni, H2) | Enamine formation followed by reductive cyclization | This compound |

The Leimgruber-Batcho synthesis is often favored due to the ready availability of substituted o-nitrotoluenes and the generally high yields and mild reaction conditions. wikipedia.org Microwave-assisted protocols have also been developed to enhance the efficiency of this synthesis. researchgate.net

Nenitzescu Indole Synthesis Adaptations

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a powerful method for forming 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The reaction proceeds via a Michael addition, followed by a nucleophilic attack and subsequent elimination. wikipedia.org The versatility of this reaction allows for various substituents on the starting materials. wikipedia.org

For the synthesis of a 6-bromo-4-nitroindole derivative, the standard Nenitzescu approach would require significant modification. The classical reaction yields a 5-hydroxyindole, which is not the desired substitution pattern. wikipedia.orgsynarchive.com However, the principles of the Nenitzescu synthesis, involving the condensation of a quinone with an enamine, have been adapted in various ways. numberanalytics.comnumberanalytics.com Modern iterations have explored different catalytic systems, including metal-based catalysts and organocatalysts, to improve efficiency and selectivity. numberanalytics.com Additionally, green chemistry approaches have been applied, utilizing environmentally benign solvents like water and deep eutectic solvents, or employing microwave-assisted synthesis to enhance reaction rates. numberanalytics.com

While a direct application of the original Nenitzescu conditions is not suitable for producing this compound, the core concept of enamine condensation could potentially be adapted with a highly substituted and specifically designed quinone precursor. However, this would represent a significant deviation from the classical reaction and would likely require extensive methodological development. It is important to note that unexpected products, such as pyrrole-azepine hybrids, have been observed under Nenitzescu conditions, highlighting the complexity of the reaction with certain substrates. revistadechimie.ro

Larock Indole Synthesis utilizing Palladium Catalysis

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a highly versatile palladium-catalyzed heteroannulation reaction that produces indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This one-pot reaction is known for its excellent regioselectivity and good to excellent yields, making it a powerful tool for the synthesis of a wide variety of substituted indoles. ub.edu

The general mechanism of the Larock synthesis involves the following key steps:

Reduction of the Pd(II) catalyst to Pd(0).

Oxidative addition of the ortho-iodoaniline to the Pd(0) species.

Coordination of the alkyne to the resulting arylpalladium intermediate.

Regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization, where the nitrogen atom displaces the halide.

Reductive elimination to form the indole and regenerate the Pd(0) catalyst. ub.edu

To synthesize this compound via the Larock method, a plausible starting material would be 2-iodo-5-bromo-3-nitroaniline, which would react with propyne. The regioselectivity of the alkyne insertion is a crucial aspect of this synthesis.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-iodo-5-bromo-3-nitroaniline | Propyne | Pd(OAc)₂, Na₂CO₃, LiCl | This compound |

The reaction conditions for the Larock synthesis have been optimized over the years. While ortho-iodoanilines are the most common substrates, the use of more readily available and cost-effective ortho-bromoanilines and ortho-chloroanilines has been successfully demonstrated with the use of specific ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines. ub.edursc.org The choice of base, with potassium carbonate being common, and the addition of salts like lithium chloride can also significantly influence the reaction outcome. wikipedia.org Recent advancements have also led to the development of asymmetric versions of the Larock synthesis for creating chiral indoles. acs.org

Reductive Cyclization of Nitroarene Intermediates

Reductive cyclization of nitroarenes is a powerful strategy for the synthesis of N-heterocycles, including indoles. nih.gov This approach is particularly appealing due to the ready availability of nitroarenes, which can be synthesized through established nitration methods. nih.gov

A common method involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide as the reducing agent. nih.gov This methodology is known for its mild reaction conditions and broad functional group compatibility. nih.gov For the synthesis of this compound, a potential precursor would be 1-bromo-2-(1-methylethenyl)-3,5-dinitrobenzene. The reductive cyclization of one of the nitro groups would lead to the formation of the indole ring.

Another approach involves the use of other reducing agents, such as triethyl phosphite, in what is known as the Cadogan-Sundberg indole synthesis. nih.gov More recently, titanium(III) chloride has been employed as a reductant for the cyclization of β-nitrostyrenes, proceeding through a proposed nitrosostyrene intermediate. nih.gov Formate esters have also been explored as carbon monoxide surrogates in palladium-catalyzed reductive cyclizations. mdpi.com

The key advantage of these methods is the direct use of a nitro group as a precursor to the indole nitrogen, which can be an efficient synthetic strategy. The challenge lies in the selective reduction of one nitro group in the presence of another, as would be required for the synthesis of this compound from a dinitro precursor.

| Starting Material | Reagent/Catalyst | Product |

| 1-bromo-2-(1-methylethenyl)-3,5-dinitrobenzene | Pd catalyst, CO | This compound |

| 2-(5-Bromo-2,4-dinitrophenyl)propene | TiCl₃ | This compound |

Other Transition-Metal-Catalyzed Cyclization Methods for Indole Scaffolds

Beyond the Larock synthesis, a variety of other transition-metal-catalyzed reactions have been developed for the construction of the indole core. These methods offer alternative pathways with different substrate scopes and functional group tolerances. arabjchem.orgresearchgate.net

Palladium catalysis, in particular, has been extensively utilized. For instance, palladium-catalyzed annulation of anilines with bromoalkynes provides a route to 2-phenylindoles. organic-chemistry.org Another approach involves a tandem Buchwald-Hartwig/Heck reaction of gem-dibromovinyl substrates. organic-chemistry.org

Rhodium catalysts have also proven effective. For example, rhodium(III)-catalyzed cyclization of anilines with N-pivaloyloxylamides can yield 3-amidoindoles. tandfonline.com Cobalt catalysis has been employed for the indolization of N-alkyl-N-arylhydrazines and the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com

Copper-catalyzed methods include the cross-coupling of 1-alkynes with vinyl iodides followed by cyclization, and the one-pot tandem Ullmann-type C-N bond formation/intramolecular cross-dehydrogenative coupling. researchgate.netorganic-chemistry.org

While these methods are not specifically documented for the synthesis of this compound, they represent a broad toolbox of catalytic strategies that could potentially be adapted for its construction from appropriately substituted starting materials. The choice of catalyst and reaction conditions would be crucial for achieving the desired regioselectivity and yield.

| Metal Catalyst | General Reaction Type | Potential Application |

| Palladium | Annulation of anilines and bromoalkynes | Synthesis from a substituted aniline and a bromoalkyne |

| Rhodium | Cyclization of anilines and amides | Construction of the indole core from functionalized anilines |

| Cobalt | Intramolecular C-H activation | Cyclization of a substituted alkenylaniline |

| Copper | Tandem C-N/C-C bond formation | One-pot synthesis from aryl iodides and enamines |

Regioselective Functionalization Approaches for this compound

The introduction of substituents onto a pre-existing indole core is a common strategy in indole chemistry. For this compound, this would involve the selective bromination of 3-methyl-4-nitro-1H-indole.

Strategies for 6-Bromination on the Indole Core

Achieving regioselective bromination at the C6 position of an indole can be challenging due to the inherent reactivity of other positions, particularly C3. The electronic nature of the substituents already present on the indole ring plays a significant role in directing the incoming electrophile. In the case of 3-methyl-4-nitro-1H-indole, the nitro group at C4 is strongly deactivating, which will influence the position of further electrophilic substitution.

Electrophilic Bromination Methodologies

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov A variety of brominating agents and conditions have been developed to control the regioselectivity of this reaction.

For the bromination of indoles, N-bromosuccinimide (NBS) is a widely used reagent. nih.gov The reaction conditions can be tuned to favor substitution at different positions. For instance, the bromination of 3-methylindoles with NBS can be directed to either the C2 position or the methyl group depending on the reaction conditions and the nature of the N1-protecting group. acs.org

In the context of 3-methyl-4-nitro-1H-indole, the C3 position is already substituted. The C2 position is generally less reactive than C3 but can still undergo electrophilic attack. The directing effect of the nitro group at C4 will deactivate the benzene (B151609) portion of the indole ring, particularly the C5 and C7 positions, through its electron-withdrawing resonance and inductive effects. This deactivation might favor bromination at the C6 position, which is meta to the nitro group and less deactivated.

The choice of solvent and catalyst can also influence the outcome of the bromination. For example, the use of NBS in acetonitrile (B52724) or with a silica (B1680970) gel support has been shown to be effective for the bromination of various heterocyclic compounds. nih.gov Theoretical calculations can be employed to predict the most likely site of electrophilic attack by analyzing the relative energies of the possible arenium ion intermediates. nih.gov

| Substrate | Brominating Agent | Likely Product |

| 3-methyl-4-nitro-1H-indole | N-Bromosuccinimide (NBS) | This compound |

| 3-methyl-4-nitro-1H-indole | Bromine in DMF | This compound |

Recent research has also explored electrochemical methods for the bromination of indoles, offering a transition-metal-free and oxidant-free approach. mdpi.com This technique involves the electrochemical umpolung of bromide ions to generate an electrophilic bromine species. mdpi.com

The synthesis of polysubstituted indoles, such as this compound, is a significant focus in organic chemistry due to the prevalence of the indole scaffold in biologically active compounds. The strategic introduction of bromo, nitro, and methyl groups onto the indole core requires a carefully orchestrated sequence of reactions, each presenting unique regioselectivity and compatibility challenges. This article explores the key synthetic transformations necessary for the construction of this specific molecule, focusing on established and innovative methodologies for bromination, nitration, and methylation of the indole ring system.

1 Bromination of the Indole Core

The introduction of a bromine atom at the C6 position of the indole nucleus is a crucial step in the synthesis of the target compound. While various bromination methods exist, transition-metal-catalyzed approaches offer distinct advantages in terms of regioselectivity and efficiency.

2 Transition-Metal-Catalyzed Bromination

Transition-metal catalysis has emerged as a powerful tool for the C-H functionalization of indoles, providing a direct and atom-economical route to halogenated derivatives. While direct electrophilic bromination of indoles often leads to substitution at the more nucleophilic C3 position, transition-metal-catalyzed methods can achieve bromination at other positions, including C6. These reactions typically involve a catalyst, such as palladium or copper, that facilitates the activation of a C-H bond and subsequent coupling with a bromine source. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, specific ligand systems can direct the metal catalyst to a particular position on the indole ring, enabling selective bromination. An electrochemical approach has also been developed for the umpolung of bromide, allowing for the transition-metal-free bromination of the indole C-H bond. mdpi.com

2 Methodologies for 4-Nitration on the Indole Core

The introduction of a nitro group at the C4 position of the indole ring is a challenging transformation due to the inherent reactivity of the indole nucleus, which is prone to oxidation and polymerization under harsh acidic conditions typically used for nitration. bhu.ac.in Consequently, controlled and selective methods are paramount.

1 Direct Electrophilic Nitration under Controlled Conditions

Direct nitration of the indole ring can be achieved using nitrating agents under carefully controlled conditions to favor substitution at the C4 position. Traditional nitration with nitric acid in sulfuric acid often leads to a mixture of products and degradation of the starting material. However, the use of milder nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, can provide better selectivity. bhu.ac.in The reaction outcome is highly dependent on the solvent, temperature, and the presence of substituents on the indole ring. For instance, nitration of certain electronegatively substituted indoles can lead to the formation of 4-nitroindole (B16737) derivatives. umn.edu It has been noted that nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile with concentrated nitric acid can yield the 4-nitro derivatives, albeit as minor products compared to the 6-nitro isomers. umn.edu

2 Indirect Nitration via Nitro Group Precursors

To circumvent the challenges associated with direct nitration, indirect methods involving the use of nitro group precursors can be employed. These strategies involve the initial introduction of a functional group that can be later converted into a nitro group. This approach allows for milder reaction conditions and can offer improved regioselectivity. For example, a functional group can be installed at the C4 position through various synthetic routes, followed by a transformation sequence to yield the desired 4-nitroindole.

3 Palladium-Catalyzed C4-Nitration of Indoles

Recent advancements have led to the development of palladium-catalyzed methods for the C4-nitration of indoles. acs.orgresearchgate.net These methods often utilize a directing group to achieve high regioselectivity. A weak-chelation-assisted, palladium-catalyzed C4-selective nitration of indoles using tert-butyl nitrite (B80452) as the nitro source has been reported. acs.orgresearchgate.net This reaction proceeds in the presence of an oxidant like oxone and under a molecular oxygen atmosphere at moderate temperatures. acs.org The use of a removable directing group, such as a benzoyl group, allows for the selective functionalization at the C4 position. acs.org This methodology has been shown to be applicable to a range of indole substrates and can be used for late-stage functionalization of complex molecules. acs.orgresearchgate.net

3 Introduction of 3-Methyl Group

The final key structural element of the target compound is the methyl group at the C3 position. The C3 position of indole is the most nucleophilic and, therefore, the most common site for electrophilic substitution. ic.ac.uk

1 Alkylation Strategies at C3 Position

A variety of methods exist for the C3-alkylation of indoles. Classical Friedel-Crafts reactions using alkyl halides can be employed, but these methods often suffer from limitations such as the use of hazardous reagents and poor regioselectivity. rsc.org More modern and efficient approaches include transition-metal-catalyzed reactions and metal-free alternatives.

Catalytic methods often utilize benign alkylating agents like alcohols. rsc.orgresearchgate.net These "borrowing hydrogen" or "hydrogen autotransfer" strategies, catalyzed by metals such as ruthenium, iridium, iron, or copper, involve the in-situ oxidation of an alcohol to an aldehyde, which then undergoes condensation with the indole followed by reduction. rsc.orgresearchgate.netchemrxiv.org These methods are atom-economical and generate less toxic byproducts. chemrxiv.org For instance, a B(C₆F₅)₃-catalyzed direct C3-methylation of indoles using amine-based alkylating agents has been developed, offering broad scope and high chemoselectivity. acs.org Additionally, a transition-metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with alcohols has been reported. researchgate.netchemrxiv.org

Direct C-H amidation at the C3 position has also been achieved using electrophilic N-benzenesulfonyloxyamides in the presence of ZnCl₂. nih.gov While this introduces an amide group, further synthetic modifications could potentially lead to a methyl group.

| Reagent/Catalyst | Reaction Type | Position | Reference |

| Transition Metals (e.g., Pd, Cu) | C-H Bromination | C6 | bohrium.com |

| Electrochemical (Umpolung of bromide) | C-H Bromination | C3 | mdpi.com |

| Benzoyl nitrate, Ethyl nitrate | Electrophilic Nitration | C4 (and others) | bhu.ac.in |

| Concentrated Nitric Acid | Electrophilic Nitration | C4 (minor), C6 (major) | umn.edu |

| Palladium(II) acetate, tert-Butyl nitrite, Oxone | C-H Nitration | C4 | acs.orgresearchgate.net |

| Alkyl halides | Friedel-Crafts Alkylation | C3 | rsc.org |

| Alcohols with Ru, Ir, Fe, or Cu catalysts | Borrowing Hydrogen Alkylation | C3 | rsc.orgresearchgate.netchemrxiv.org |

| Amine-based alkylating agents with B(C₆F₅)₃ | Direct Alkylation | C3 | acs.org |

| Alcohols with Cs₂CO₃/Oxone® | Metal-free Alkylation | C3 | researchgate.netchemrxiv.org |

| N-Benzenesulfonyloxyamides with ZnCl₂ | C-H Amidation | C3 | nih.gov |

Methylation during Indole Ring Construction

The introduction of a methyl group at the C3 position of the indole ring can be achieved during the cyclization process itself, a strategy that offers advantages in terms of step economy. Two classical and highly versatile indole syntheses, the Fischer and the Leimgruber-Batcho methods, are particularly amenable to this approach.

In the context of a Fischer indole synthesis , the C3-methyl group originates from the ketone precursor. wikipedia.orgbyjus.comtestbook.com To generate the 3-methyl-4-nitro-indole core, the reaction would involve the acid-catalyzed condensation and rearrangement of a (2-nitrophenyl)hydrazine with a propanal or acetone derivative. Specifically, the synthesis of a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole has been reported via the reaction of N-(3-nitrophenyl)-N'-propylidene-hydrazine in a mixture of phosphoric acid and toluene. chemicalbook.com This demonstrates the feasibility of incorporating the C3-methyl group during the ring-forming step. For the target molecule, this would necessitate starting with a (4-bromo-2-nitrophenyl)hydrazine , which upon reaction with a suitable ketone like acetone, would theoretically yield the desired indole framework.

The Leimgruber-Batcho indole synthesis provides another powerful route where the indole ring is constructed from an o-nitrotoluene derivative. wikipedia.orgclockss.orgresearchgate.net This method involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization. wikipedia.org The starting material for the target compound would likely be 4-bromo-2-ethyl-6-nitrotoluene or a related precursor, where the ethyl group would ultimately form the C2-C3 bond of the indole, with the terminal carbon becoming the C3-methyl group.

Convergent and Linear Synthetic Route Design

A linear, stepwise functionalization approach would involve the sequential introduction of the bromo, nitro, and methyl groups onto a pre-existing indole core or a simpler substituted indole. This strategy offers precise control over the position of each substituent. A hypothetical linear synthesis could begin with the bromination of 3-methylindole (B30407) at the C6 position, followed by nitration. However, controlling the regioselectivity of electrophilic substitution reactions on an already substituted indole ring can be challenging. For instance, nitration of 6-bromo-3-methylindole might not selectively yield the desired 4-nitro isomer, potentially leading to a mixture of products that are difficult to separate. There is evidence that direct nitration of substituted indoles can be complex, with factors like steric hindrance and the electronic nature of existing substituents influencing the position of the incoming nitro group. nih.gov

Alternatively, a more controlled linear approach could start from a pre-functionalized benzene ring and build the indole structure. For example, starting with 4-bromo-2-nitrotoluene , one could introduce the remaining functionalities before cyclization. The Leimgruber-Batcho synthesis is a prime example of this type of linear sequence where the indole ring is formed towards the end of the synthesis. wikipedia.orgresearchgate.net

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions to enhance efficiency and reduce waste. These approaches are well-documented for the synthesis of various indole derivatives. byjus.com

The Fischer indole synthesis can be performed as a one-pot, three-component reaction by combining an aryl hydrazine, a ketone, and an acid catalyst without isolating the intermediate hydrazone. byjus.comyoutube.com This approach could be applied to the synthesis of this compound by reacting (4-bromo-2-nitrophenyl)hydrazine, acetone, and an acid catalyst in a single reaction vessel. This would be a highly efficient, convergent approach to the target molecule.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. Key considerations include the use of safer solvents and the development of more efficient and reusable catalysts.

Traditional indole syntheses often employ hazardous organic solvents. Recent research has focused on replacing these with more environmentally friendly alternatives. For instance, the Fischer indole synthesis has been explored in greener solvents like ionic liquids and even water, which can significantly reduce the environmental impact of the process. While no specific studies on the synthesis of this compound in green solvents have been found, the general methodologies developed for other indoles could likely be adapted.

Catalysis is at the heart of green chemistry. In the context of indole synthesis, various catalysts have been developed to improve reaction efficiency and allow for milder reaction conditions. For the Fischer indole synthesis, a range of Brønsted and Lewis acids are used. wikipedia.orgtestbook.com Research into solid acid catalysts or recyclable acid catalysts is an active area that could be applied to make the synthesis of the target compound more sustainable.

For syntheses involving reductive cyclization, such as the Leimgruber-Batcho method, replacing traditional reducing agents like iron in acetic acid with more efficient catalytic hydrogenation systems (e.g., using palladium on carbon) is a common green chemistry strategy. wikipedia.orgclockss.org Furthermore, methods for the regioselective nitration of indoles under non-acidic and non-metallic conditions have been developed, which represents a significant green advancement over classical nitration methods that use strong acids. nih.gov

Atom Economy and Waste Minimization in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies in modern organic chemistry, with a strong emphasis on maximizing atom economy and minimizing waste. While specific studies focusing exclusively on the atom economy and waste profile of this compound synthesis are not extensively documented in publicly available literature, the broader field of indole synthesis offers significant insights into environmentally benign approaches that are applicable. The evaluation of a synthetic route's "greenness" often involves assessing metrics such as the E-factor (Environmental Factor), which quantifies the amount of waste produced relative to the desired product, and atom economy, which calculates the proportion of reactant atoms incorporated into the final product. nih.govmdpi.com

In contrast, modern synthetic strategies aim to improve the environmental footprint of indole production. These approaches include the development of one-pot reactions and multicomponent reactions (MCRs), which can significantly reduce waste by combining several synthetic steps without isolating intermediates. rsc.orgdergipark.org.tr Such methods inherently improve atom economy and reduce solvent and energy consumption. For example, catalyst-free multicomponent reactions for the synthesis of substituted indoles in green solvents like ethanol (B145695) represent a significant step towards more sustainable processes. dergipark.org.tr

The choice of reagents and catalysts is another critical factor. The move away from stoichiometric heavy metal oxidants or hazardous reagents towards catalytic systems, particularly those that are metal-free or employ non-toxic metals, is a key trend. dergipark.org.trorganic-chemistry.org For the hypothetical synthesis of this compound, this would translate to preferring catalytic nitration methods over classical ones that use excess nitric and sulfuric acids, and employing catalytic bromination techniques that offer high regioselectivity and minimize the formation of byproducts.

Furthermore, the use of greener solvents is a cornerstone of waste minimization. Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or bio-based solvents can drastically reduce the environmental impact of a synthesis. researchgate.netresearchgate.net Solvent-free reaction conditions, where feasible, offer an ideal scenario for waste reduction. researchgate.net

To illustrate the comparative greenness of different synthetic approaches relevant to indole synthesis, the following table outlines key parameters based on general principles and findings in the field.

| Synthetic Strategy | Key Features | Advantages in Atom Economy & Waste Minimization | Potential Applicability to this compound Synthesis |

| Classical Multi-Step Synthesis (e.g., modified Fischer or Reissert) | Stepwise formation of the indole core followed by sequential functionalization (bromination, nitration). | Low atom economy, high E-factor due to multiple steps, stoichiometric reagents, and purification waste. | Foundational but environmentally less favorable. |

| Convergent Synthesis | Synthesis of substituted precursors which are then combined to form the final molecule in fewer steps. | Can improve overall yield and reduce the number of linear steps, potentially lowering waste. | A more efficient route could involve synthesizing a bromo-nitro-aniline precursor before cyclization. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the product, which contains portions of all reactants. rsc.org | High atom economy, reduced solvent usage, lower energy consumption, and less waste from intermediate purifications. rsc.orgdergipark.org.tr | A hypothetical MCR could potentially construct the substituted indole core in a single, efficient step. |

| Catalytic Methods (Metal-free or Green Catalysts) | Use of catalysts to facilitate reactions like C-H activation, cyclization, and functionalization. dergipark.org.trorganic-chemistry.org | Reduces the need for stoichiometric and often toxic reagents, leading to less waste. Catalysts can often be recycled. researchgate.net | Catalytic C-H functionalization could be a green alternative for introducing the bromo and nitro groups. |

| Green Solvents/Solvent-free Conditions | Utilization of environmentally benign solvents like water or ethanol, or conducting reactions without a solvent. researchgate.netacs.org | Drastically reduces solvent waste, which is a major contributor to the E-factor. Improves safety profile. | Performing reaction steps in greener solvents would significantly improve the sustainability of the synthesis. |

The ideal synthesis of this compound from a green chemistry perspective would likely involve a convergent or MCR approach, utilizing catalytic methods for functional group introduction in an environmentally friendly solvent or under solvent-free conditions. While specific research on this target compound is needed to provide a definitive green synthetic pathway, the principles and methodologies developed for other substituted indoles provide a clear roadmap for future process development aimed at minimizing environmental impact.

Research Findings on the Chemical Reactivity and Transformation of this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the chemical reactivity and transformation of the specific compound this compound is not publicly available. While the fundamental reactivity of the indole scaffold and its bromo- and nitro-substituted derivatives is well-documented, specific studies detailing the reactions at the N1-position and the C6-bromo substituent of this particular molecule have not been reported in the reviewed literature.

The unique substitution pattern of this compound, featuring a bromine atom at the C6 position, a methyl group at C3, and a nitro group at C4, presents a distinct electronic and steric environment. The interplay of the electron-withdrawing nitro group and the halogen substituent, combined with the electron-donating nature of the indole ring and the methyl group, is expected to significantly influence its reactivity in a variety of chemical transformations. However, without specific experimental studies, any discussion on its reactivity would be purely speculative and would not meet the required standard of a detailed and scientifically accurate article.

General information on the reactivity of related compounds suggests potential pathways for the functionalization of this compound. For instance, the indole nitrogen (N1) is typically amenable to N-alkylation and N-acylation reactions. Various protecting groups could also be employed to facilitate selective reactions at other positions. The bromo-substituent at C6 would likely be susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, the bromo group could potentially undergo nucleophilic aromatic substitution or halogen-metal exchange reactions, providing further avenues for derivatization.

However, the success and specific outcomes of these reactions are highly dependent on the precise substrate and reaction conditions. The presence of the nitro group at the C4 position, in particular, would significantly impact the electron density of the aromatic system and could influence the regioselectivity and efficiency of these transformations.

Due to the absence of specific research data for this compound, it is not possible to provide a thorough and informative article with detailed research findings and data tables as requested. Further experimental investigation is required to elucidate the chemical reactivity and transformation pathways of this specific compound.

Chemical Reactivity and Transformation Studies of 6 Bromo 3 Methyl 4 Nitro 1h Indole

Reactivity of the Nitro-Substituent at C4

The nitro group at the C4 position significantly influences the chemical reactivity of the indole (B1671886) ring. Its strong electron-withdrawing nature deactivates the benzene (B151609) portion of the indole towards electrophilic attack and activates it towards nucleophilic substitution.

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. Various reducing agents are known to effect this conversion in aromatic and heterocyclic systems. While specific studies on 6-bromo-3-methyl-4-nitro-1H-indole are not extensively documented, analogous reductions in related nitro-heterocyclic compounds provide insight into potential reaction conditions.

Commonly employed methods for the reduction of aromatic nitro compounds include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or stannous chloride (SnCl₂) nih.govresearchgate.net. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is another effective method. For instance, the reduction of nitroquinolines to the corresponding aminoquinolines has been successfully achieved using stannous chloride under mild conditions, a method noted for its tolerance of various functional groups, including halogens nih.gov. Similarly, the reduction of 4-nitroindazoles to 4-aminoindazoles has been accomplished with anhydrous SnCl₂ in alcoholic solvents researchgate.net.

These precedents suggest that the nitro group of this compound can be selectively reduced to the corresponding 4-amino-6-bromo-3-methyl-1H-indole. The choice of reducing agent would be crucial to avoid the reduction of other functional groups or the indole ring itself.

| Reagent | Typical Conditions | Potential Outcome | Reference Analogy |

|---|---|---|---|

| SnCl₂ | Alcoholic solvent, heat | Selective reduction to the amine | researchgate.netnih.gov |

| Fe / Acetic Acid | Acetic acid, heat | Reduction to the amine | researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Hydrogen gas, Palladium on carbon catalyst | Reduction to the amine | sci-hub.st |

The potent electron-withdrawing capacity of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) numberanalytics.comnumberanalytics.comlibretexts.org. In this type of reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex youtube.com. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the nitro group, at positions ortho or para to the leaving group libretexts.org.

In the case of this compound, the nitro group is at the C4 position. While the bromine at C6 is a potential leaving group, the displacement of the nitro group itself is also a possibility, though less common than halide displacement. Nucleophilic displacement of a nitro group has been observed in highly activated systems, such as in 5,7-dinitroquinazoline-4-one, where a nitro group is displaced by an amine nih.gov. For the nitro group to act as a leaving group, the aromatic system must be sufficiently electron-deficient to stabilize the anionic intermediate formed upon nucleophilic attack. The presence of other electron-withdrawing groups or specific reaction conditions that favor the departure of the nitrite (B80452) ion would be necessary. Reactions with strong nucleophiles such as alkoxides or amines could potentially lead to the substitution of the nitro group, although this reactivity pathway is less documented for 4-nitroindoles compared to the displacement of halogens organicchemistrytutor.comclockss.orgchadsprep.commasterorganicchemistry.com.

Reactivity of the Methyl-Substituent at C3

The methyl group at the C3 position of the indole ring is also amenable to chemical modification, primarily through radical-mediated reactions.

The functionalization of the C3-methyl group can be achieved through oxidation or halogenation.

Oxidation: The oxidation of the methyl group to a formyl or carboxylic acid group is a potential transformation. However, the presence of the electron-rich indole nucleus and the electron-withdrawing nitro group can complicate this reaction. Strong oxidizing agents might lead to the degradation of the indole ring. Selective oxidation of a methyl group on an aromatic ring often requires specific reagents and conditions that are compatible with other functional groups present in the molecule acs.org.

Halogenation: A more common transformation is the free-radical halogenation of the methyl group. N-Bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide or AIBN, is a standard reagent for the allylic and benzylic bromination of hydrocarbons organic-chemistry.org. The bromination of 3-methylindoles with NBS can be directed to either the C2 position of the indole ring (an electrophilic substitution) or the C3-methyl group (a radical substitution), depending on the reaction conditions and the nature of the substituents on the indole ring nih.gov. For side-chain bromination to be favored, conditions that promote radical formation, such as non-polar solvents and the presence of a radical initiator, are typically employed. The presence of the electron-withdrawing 4-nitro and 6-bromo substituents would likely decrease the electron density of the indole ring, potentially making the C3-methyl group more susceptible to radical halogenation over electrophilic attack on the ring nih.govorientjchem.orgepo.org.

| Reaction Type | Reagent | Typical Conditions | Potential Product | Reference Analogy |

|---|---|---|---|---|

| Side-chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Non-polar solvent (e.g., CCl₄), heat or light | 6-Bromo-3-(bromomethyl)-4-nitro-1H-indole | nih.gov |

Ring System Reactivity and Electrophilic/Nucleophilic Pathways

The indole ring system is inherently electron-rich and typically undergoes electrophilic substitution, predominantly at the C3 position. However, the substituents on this compound significantly modulate this reactivity.

While the synthesis of this compound involves electrophilic bromination and nitration, further electrophilic aromatic substitution reactions would be challenging due to the presence of the deactivating nitro group. Electrophilic substitution reactions on aromatic rings are generally disfavored by the presence of strong electron-withdrawing groups numberanalytics.com.

However, if an electrophilic substitution were to occur, the site of attack would be determined by the directing effects of the existing substituents. The -NH group of the indole is a powerful activating, ortho-, para-director. The C3-methyl group is also an activating ortho-, para-director. In contrast, the bromo group at C6 is a deactivating ortho-, para-director, and the nitro group at C4 is a strong deactivating meta-director youtube.com.

Considering the positions on the indole ring available for substitution (C2, C5, and C7), the directing effects can be summarized as follows:

C2-position: Favored by the -NH group (ortho) and the C3-methyl group (ortho). Disfavored by the deactivating nitro group.

C5-position: Para to the -NH group and meta to the C3-methyl group. Ortho to the C6-bromo group and ortho to the C4-nitro group.

C7-position: Ortho to the -NH group and para to the C3-methyl group. Ortho to the C6-bromo group and meta to the C4-nitro group.

The strong deactivating effect of the nitro group at C4 would significantly reduce the reactivity of the C5 position. The directing effects of the -NH and methyl groups would favor substitution at C2 and C7. Steric hindrance from the adjacent C6-bromo group might disfavor substitution at C7. Therefore, the C2 position is a likely, albeit still deactivated, site for further electrophilic attack.

Reactions such as the Vilsmeier-Haack formylation or the Mannich reaction, which are common electrophilic substitutions for indoles, would likely require forcing conditions to proceed on this deactivated substrate wikipedia.orgnih.govclockss.org. The Vilsmeier-Haack reaction introduces a formyl group, typically at C3, but can occur at other positions depending on the substitution pattern. The Mannich reaction introduces an aminomethyl group, also usually at C3. Given that the C3 position is already substituted, these reactions, if they were to occur, would likely target the C2 or another available position on the ring, guided by the electronic and steric factors discussed.

Ring-Opening and Rearrangement Reactions

The strained bicyclic structure of the indole nucleus, combined with the electronic influence of substituents, can predispose it to ring-opening and rearrangement reactions, particularly under forceful conditions such as strong acids or high temperatures.

One potential transformation is an acid-catalyzed rearrangement. For instance, certain substituted o-nitrophenols are known to undergo rearrangement in strong acids like trifluoromethanesulphonic acid, where the nitro group migrates to a different position on the aromatic ring. rsc.org While a direct analogy to the indole system must be drawn with caution, it is conceivable that under strongly acidic conditions, protonation of the 4-nitro group in this compound could initiate rearrangements, although such reactions are not commonly reported for nitroindoles.

A more plausible pathway for transformation involves the addition of a nucleophile followed by ring-opening and subsequent ring-closure (ANRORC mechanism). This type of reaction has been observed in the reaction of 2-substituted indoles with nitroolefins in the presence of polyphosphoric acid, leading to a ring expansion to form 2-quinolones. rsc.org This process involves an initial nucleophilic attack by the indole C3 position on the nitroalkene, followed by opening of the pyrrole (B145914) ring and a subsequent intramolecular cyclization and rearrangement to yield the quinolone product. rsc.org Given the presence of the activating nitro group in this compound, its participation in similar ANRORC-type pathways with suitable reaction partners is a distinct possibility.

Rearrangements involving electron-deficient nitrogen atoms are also known, such as the Hofmann, Curtius, or Beckmann rearrangements. libretexts.orgyoutube.com These reactions typically involve the migration of a group to a nitrogen atom that has become electron-deficient. While these are not direct reactions of the indole ring itself, if a functional group attached to the indole were converted into a suitable precursor (e.g., an amide to an acyl nitrene), such a rearrangement could be induced. libretexts.org For the parent compound this compound, this would require prior functionalization.

Table 2: Examples of Ring Transformation Reactions in Indole Systems

| Starting Material Type | Reagents/Conditions | Transformation Type | Product Type | Reference |

| 2-Substituted Indoles | 2-Nitroolefins, Polyphosphoric Acid | ANRORC (Ring Expansion) | 3-Substituted 2-Quinolones | rsc.org |

| 1-Hydroxyindoles | Indole, 85% Formic Acid | SN2 on Indole Nitrogen | 1-(Indol-3-yl)indoles | clockss.org |

| Cyclopentene derivative | Ozonolysis (O3, DMS) | Ring Opening | Dialdehyde | youtube.com |

| para-Substituted Pyridines | Sequential Ring-Opening and Ring-Closing | Ring Transformation | meta-Substituted Anilines | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Methyl 4 Nitro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific, experimentally verified ¹H and ¹³C NMR data for 6-Bromo-3-methyl-4-nitro-1H-indole are not publicly available in the referenced literature, a hypothetical analysis based on established principles of NMR spectroscopy can be presented. The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group at the C4 position and the bromine atom at the C6 position, combined with the electron-donating effect of the methyl group at the C3 position and the influence of the indole (B1671886) ring itself, would result in a unique and predictable spectral pattern.

Hypothetical ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (NH) | Broad singlet | ~8.5-9.5 |

| H-2 | Singlet | ~7.5-8.0 |

| H-5 | Doublet | ~7.8-8.2 |

| H-7 | Doublet | ~7.6-8.0 |

| CH₃ (at C3) | Singlet | ~2.3-2.6 |

Hypothetical ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~120-125 |

| C-3 | ~115-120 |

| C-3a | ~130-135 |

| C-4 | ~140-145 |

| C-5 | ~125-130 |

| C-6 | ~110-115 |

| C-7 | ~115-120 |

| C-7a | ~135-140 |

| CH₃ (at C3) | ~10-15 |

It is crucial to emphasize that the values presented in these tables are estimations and require experimental verification for accurate structural assignment.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, for instance, confirming the coupling between H-5 and H-7 on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons. For example, it would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be critical for piecing together the molecular fragments, for instance, by showing correlations from the C3-methyl protons to carbons C-2, C-3, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, regardless of their bonding. It could, for example, reveal a spatial relationship between the C3-methyl protons and the H-2 proton.

At present, there is no published research detailing the application of these advanced 2D NMR techniques to this compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different polymorphic forms of a compound. By analyzing the chemical shifts and spin dynamics in the solid state, ssNMR can distinguish between different crystal packing arrangements and intermolecular interactions. There are currently no known solid-state NMR studies on this compound in the public domain.

In the absence of experimental data, theoretical calculations can provide valuable insights into the expected NMR chemical shifts. Using computational methods such as Density Functional Theory (DFT), it is possible to model the structure of this compound and calculate its NMR parameters. These predicted values can then be correlated with experimental data from similar known compounds to aid in the preliminary assignment of spectra. However, no such theoretical predictions for this specific compound have been reported in the scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Hypothetical FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | ~3300-3500 | Medium-Strong |

| C-H Stretch (aromatic) | ~3000-3100 | Medium |

| C-H Stretch (methyl) | ~2850-2960 | Medium |

| N-O Stretch (nitro, asymmetric) | ~1500-1550 | Strong |

| N-O Stretch (nitro, symmetric) | ~1300-1350 | Strong |

| C=C Stretch (aromatic) | ~1450-1600 | Medium-Strong |

| C-N Stretch | ~1250-1350 | Medium |

| C-Br Stretch | ~500-600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, the Raman spectrum is expected to be a composite of the characteristic vibrations of the indole ring system and the attached functional groups.

The indole ring itself possesses several characteristic Raman bands. These include the N-H stretching vibration, typically observed in the region of 3400-3500 cm⁻¹, although its intensity can be weak in Raman spectra. The C-H stretching vibrations of the aromatic and pyrrole (B145914) rings appear in the 3000-3100 cm⁻¹ range. The indole ring breathing modes and other skeletal vibrations are found in the fingerprint region, between 700 and 1600 cm⁻¹.

The substituents significantly influence the Raman spectrum:

6-Bromo group: The C-Br stretching vibration is expected to appear as a low-frequency band, typically in the range of 500-600 cm⁻¹. Its presence will also perturb the positions of the adjacent ring vibrations.

3-Methyl group: The methyl group introduces its own set of vibrational modes. The symmetric and asymmetric C-H stretching vibrations are expected around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. The CH₃ deformation modes will be present in the 1375-1450 cm⁻¹ region.

4-Nitro group: The nitro group has strong and characteristic Raman bands. The symmetric and asymmetric stretching vibrations of the NO₂ group are typically found near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. These are often intense peaks in the Raman spectrum.

Based on data for 6-bromo-1H-indole, characteristic peaks for the bromo-substituted indole core can be anticipated. nih.gov The addition of the methyl and nitro groups will introduce their respective vibrational signatures and cause shifts in the indole ring modes due to electronic and steric effects. A hypothetical Raman data table is presented below, based on typical vibrational frequencies for these functional groups on an indole scaffold.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3450 |

| Aromatic C-H Stretch | ~3100 |

| Methyl C-H Stretch (asymmetric) | ~2960 |

| Methyl C-H Stretch (symmetric) | ~2870 |

| Nitro Group Asymmetric Stretch | ~1530 |

| Indole Ring Vibrations | ~1400-1600 |

| Methyl Deformation | ~1375-1450 |

| Nitro Group Symmetric Stretch | ~1350 |

| C-Br Stretch | ~550 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₉H₇BrN₂O₂.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 9 x 12.000000 = 108.000000 Da

Hydrogen (¹H): 7 x 1.007825 = 7.054775 Da

Bromine (⁷⁹Br): 1 x 78.918337 = 78.918337 Da

Nitrogen (¹⁴N): 2 x 14.003074 = 28.006148 Da

Oxygen (¹⁶O): 2 x 15.994915 = 31.989830 Da

Calculated Exact Mass ([M]) for C₉H₇⁷⁹BrN₂O₂: 253.9694 Da

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. The [M+2]•⁺ peak, corresponding to the molecule containing the ⁸¹Br isotope, will have a similar intensity to the [M]•⁺ peak.

| Ion | Calculated Exact Mass (Da) |

| [C₉H₇⁷⁹BrN₂O₂]•⁺ | 253.9694 |

| [C₉H₇⁸¹BrN₂O₂]•⁺ | 255.9674 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected ion (the precursor ion) and analyzing the resulting product ions. The fragmentation pattern of this compound would reveal key structural features.

The fragmentation of indole derivatives often involves characteristic losses. scirp.org For the target molecule, several fragmentation pathways can be predicted:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion with a mass loss of 46 Da. nih.gov This would lead to the formation of a [C₉H₇BrN]•⁺ ion.

Loss of a methyl radical: The methyl group at the 3-position can be lost as a radical (•CH₃), resulting in a mass loss of 15 Da.

Loss of HBr: Elimination of hydrogen bromide (HBr) is another possible fragmentation pathway, leading to a mass loss of 80 or 82 Da, depending on the bromine isotope.

Cleavage of the pyrrole ring: The indole ring can undergo cleavage, particularly the pyrrole ring, leading to various smaller fragment ions.

A plausible fragmentation pathway could start with the loss of the nitro group, followed by the loss of a methyl radical or HBr. The analysis of these fragmentation patterns in an MS/MS experiment would be essential for the structural confirmation of the molecule.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore, significantly modified by the substituents.

The indole ring system typically exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The positions and intensities of these bands are sensitive to substitution. nih.gov

The bromo group at the 6-position is expected to cause a bathochromic (red) shift of the absorption bands due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.

The methyl group at the 3-position, being a weak electron-donating group, would likely cause a slight bathochromic shift.

The nitro group at the 4-position, a strong electron-withdrawing group, will have the most significant impact. It will cause a substantial bathochromic shift and likely an increase in the intensity of the absorption bands due to the extension of the conjugated π-system and the introduction of n → π* transitions.

Based on studies of other nitro-substituted indoles, the absorption maximum (λₘₐₓ) is expected to be significantly red-shifted compared to unsubstituted indole. rsc.org A hypothetical UV-Vis data table is presented below.

| Solvent | Expected λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | ~320-340 | ~5,000-10,000 |

| Ethanol (B145695) | ~330-350 | ~6,000-12,000 |

| Acetonitrile (B52724) | ~330-350 | ~6,000-12,000 |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule, including its emission spectrum and quantum yield. The fluorescence of indole and its derivatives is highly dependent on the nature and position of substituents.

While many indole derivatives are fluorescent, the presence of a nitro group often leads to fluorescence quenching. The nitro group is a well-known fluorescence quencher due to its ability to promote non-radiative decay pathways, such as intersystem crossing and internal conversion. Therefore, it is anticipated that this compound will exhibit weak fluorescence or be non-fluorescent.

If any fluorescence is observed, it would likely be significantly red-shifted compared to the emission of unsubstituted indole, due to the extended conjugation and the electron-withdrawing nature of the nitro group. The Stokes shift, which is the difference between the absorption and emission maxima, would also be expected to be large. Studies on other nitro-substituted aromatic compounds have shown that they can be used as fluorescence quenchers in various applications. researchgate.net

Photoelectron Spectroscopy (UV-PES, XPS) for Electronic Structure and Ionization Energies

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. UV-PES provides information about the valence electron orbitals, while X-ray Photoelectron Spectroscopy (XPS) probes the core-level electrons.

For this compound, UV-PES would reveal the ionization energies of the valence molecular orbitals. The highest occupied molecular orbital (HOMO) of indole is a π-orbital. The presence of the electron-donating methyl group and the electron-withdrawing bromo and nitro groups will affect the energy levels of the molecular orbitals. The nitro group, in particular, is expected to lower the energy of the HOMO, leading to a higher ionization energy compared to unsubstituted indole. acs.orgnih.gov

XPS would provide information about the elemental composition and the chemical environment of the atoms. The C 1s, N 1s, O 1s, and Br 3d core-level spectra would be of particular interest. The binding energies of these core electrons are sensitive to the local chemical environment. For example, the N 1s spectrum would show a distinct peak for the indole nitrogen and another at a higher binding energy for the nitro group nitrogen, reflecting the different oxidation states and chemical environments of the two nitrogen atoms. units.it Similarly, the O 1s spectrum would be characteristic of the nitro group.

| Element | Core Level | Expected Binding Energy (eV) |

| C | 1s | ~285 (indole ring), ~286 (C-N, C-Br) |

| N | 1s | ~400 (indole), ~405 (nitro group) |

| O | 1s | ~533 (nitro group) |

| Br | 3d | ~70 |

Lack of Available Data for

A comprehensive search for scientific literature and data has revealed a significant lack of available information regarding the advanced spectroscopic and structural analysis of the chemical compound This compound . Despite a thorough investigation for detailed research findings, no specific studies concerning its solid-state structure determination or advanced characterization were identified.

The requested detailed analysis, which includes:

Theoretical and Computational Chemistry of 6 Bromo 3 Methyl 4 Nitro 1h Indole

Quantum Chemical Calculations

Ab Initio Methods (e.g., MP2, Green Function Methods) for High-Level Calculations

For a more accurate description of the electronic structure and properties of 6-Bromo-3-methyl-4-nitro-1H-indole, high-level ab initio methods can be utilized. Methods such as Møller-Plesset second-order perturbation theory (MP2) and Green's function methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals.

These methods are computationally more demanding and are often used to benchmark the results obtained from DFT. For instance, MP2 can provide a highly accurate ground state geometry and electron distribution, which can then be used for single-point TD-DFT or other excited-state calculations. Green's function methods, such as the GW approximation, can yield very accurate ionization potentials and electron affinities, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful framework for exploring the conformational landscape and reaction pathways of this compound.

Conformational Analysis and Energy Landscapes

The indole (B1671886) ring itself is rigid, but the substituents can exhibit some conformational flexibility. For this compound, the primary focus of conformational analysis would be the orientation of the nitro group relative to the indole plane. While the nitro group is likely to be nearly coplanar with the aromatic ring to maximize conjugation, there may be a small rotational barrier.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the C-N bond of the nitro group and calculating the energy at each step. This allows for the identification of the global minimum energy conformation and any other local minima, as well as the transition states connecting them.

Table 3: Theoretical Conformational Analysis of the Nitro Group in this compound

| Conformation | Dihedral Angle (C3-C4-N-O) | Relative Energy (kcal/mol) |

| Planar | 0° | 0.0 |

| Perpendicular | 90° | 3.0 - 5.0 |

Note: The data represents a simplified theoretical model. The actual energy barrier to rotation will depend on the specific computational method and basis set employed.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various reactions, such as electrophilic or nucleophilic substitution on the indole ring.

To study a reaction mechanism, the geometries of the reactants, products, and any intermediates are optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. The calculation of vibrational frequencies is then performed to confirm that the located stationary points are indeed minima (reactants, products, intermediates) or first-order saddle points (transition states).

The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. By mapping out the entire reaction pathway, a comprehensive understanding of the reaction mechanism can be achieved. For instance, the nitration of a bromo-methyl-indole precursor to form this compound could be modeled to understand the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics, intermolecular interactions, and solvent effects. While specific MD simulation studies on this compound are not presently available, the expected dynamic behavior can be inferred from simulations of other substituted indoles.

An MD simulation of this compound in a relevant solvent, such as water or dimethyl sulfoxide, would likely reveal significant insights into the flexibility of the substituent groups. The nitro group at the 4-position, being polar, would be expected to engage in strong interactions with polar solvent molecules. The orientation and rotational freedom of this nitro group and the methyl group at the 3-position would be key dynamic features. Furthermore, the simulation could elucidate the nature of hydrogen bonding between the indole N-H group and solvent molecules, as well as potential π-π stacking interactions between indole rings in concentrated solutions.

Table 1: Predicted Key Dynamic Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Predicted Observation | Significance |

| Nitro Group Torsion Angle | Fluctuations around a mean value, influenced by solvent interactions. | Indicates the degree of rotational freedom and steric hindrance. |